molecular formula C8H7BrN2 B184065 6-Bromo-5-methylimidazo[1,2-a]pyridine CAS No. 116355-19-2

6-Bromo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B184065
CAS No.: 116355-19-2
M. Wt: 211.06 g/mol
InChI Key: UGRZKLCCPTTZKM-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core makes it a unique and valuable compound in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

6-Bromo-5-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatidylinositol-3-kinases (PI3K), which are lipid kinases involved in cell proliferation, growth, and differentiation . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can alter gene expression profiles, affecting various cellular processes such as DNA repair and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as seen with the PI3K/Akt pathway . Furthermore, it can interact with DNA, causing structural changes that affect gene transcription and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it exerts its effects on gene expression.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its localization, with nuclear localization being critical for its effects on gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and bromination reactions. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the multicomponent reaction of 2-aminopyridine, bromoacetaldehyde, and an aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core, followed by selective bromination at the 6-position using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl group at the 5-position can be oxidized to form the corresponding carboxylic acid or aldehyde.

    Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo reduction to form dihydroimidazo[1,2-a]pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 6-substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Formation of 5-carboxyimidazo[1,2-a]pyridine or 5-formylimidazo[1,2-a]pyridine.

    Reduction Reactions: Formation of dihydroimidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Bromo-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored as a lead compound in drug discovery for the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

6-Bromo-5-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    6-Chloro-5-methylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    5-Methylimidazo[1,2-a]pyridine: Lacks the halogen substituent, resulting in lower reactivity and different pharmacological properties.

    6-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group, affecting its chemical and biological behavior.

Properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRZKLCCPTTZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283095
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-19-2
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116355-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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